4-(Trifluoromethyl)benzamidoxime
Description
Significance in Contemporary Organic Synthesis and Fluorinated Compound Chemistry
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to dramatically alter the physicochemical properties of a parent molecule. tandfonline.com Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent in the design of pharmaceuticals and agrochemicals. tandfonline.comnumberanalytics.com The introduction of a CF3 group can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its resistance to metabolic degradation. tandfonline.comnumberanalytics.com
4-(Trifluoromethyl)benzamidoxime (B1214332) serves as a critical scaffold that marries the beneficial properties of the trifluoromethyl group with the reactive potential of the amidoxime (B1450833) functionality. This combination makes it a valuable asset in the synthesis of complex fluorinated molecules. The presence of the trifluoromethyl group on the benzene (B151609) ring influences the reactivity of the amidoxime moiety, paving the way for unique chemical transformations and the creation of novel compounds with desirable characteristics.
Role as a Versatile Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile synthetic intermediate, particularly in the construction of heterocyclic compounds. tandfonline.comsouleresearchgroup.org The amidoxime functional group, with its nucleophilic nitrogen and oxygen atoms, is a precursor for the formation of various five- and six-membered rings, which are prevalent motifs in biologically active molecules. souleresearchgroup.orgresearchgate.net
One of the most well-documented applications of this compound is in the synthesis of 1,2,4-oxadiazoles. tandfonline.comnih.govresearchgate.net These heterocycles are recognized for their metabolic stability and their function as bioisosteres for esters and amides in drug design. nih.gov The reaction of this compound with carboxylic acids, acyl chlorides, or other acylating agents provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles, where the 3-position is occupied by the 4-(trifluoromethyl)phenyl group. nih.govresearchgate.netmdpi.com This reaction can be facilitated by various coupling agents and conditions, including room temperature protocols, making it an efficient and adaptable synthetic method. mdpi.com
Beyond 1,2,4-oxadiazoles, the reactivity of the amidoxime group suggests its potential for constructing other heterocyclic systems, although specific examples with this compound are less frequently reported in readily available literature. The general reactivity of amidoximes points towards their utility in forming a wider range of heterocycles of interest in medicinal chemistry.
Historical Perspective on Amidoxime Chemistry and Trifluoromethyl Analogues
The study of amidoximes dates back to the 19th century, with their fundamental chemistry and reactivity being explored over many decades. acs.org Their ability to be converted into various heterocycles has long been recognized. The advent of modern fluorination chemistry in the 20th century brought a new dimension to this field. The development of reagents and methods for introducing the trifluoromethyl group has been a significant area of research, driven by the profound impact of this moiety on molecular properties. tandfonline.com
The synthesis of trifluoromethylated analogues of established building blocks, such as benzamidoxime (B57231), represents a convergence of these two historical streams of chemical research. The preparation of this compound itself typically involves the reaction of 4-(trifluoromethyl)benzonitrile (B42179) with hydroxylamine (B1172632). This straightforward conversion allows for the ready availability of this key intermediate for further synthetic transformations.
Overview of Research Trajectories and Future Opportunities
Current research involving fluorinated compounds is heavily focused on the development of new pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comyoutube.com The use of fluorinated building blocks like this compound is a dominant strategy in drug discovery, with a clear trend towards the creation of more complex and diverse fluorinated chemotypes. tandfonline.com
The future for this compound appears bright, with several promising research avenues. Its application in the synthesis of novel bioactive compounds, particularly those targeting areas like oncology and infectious diseases, will likely continue to be a major focus. nih.govnih.gov The exploration of its use in creating new functional materials, such as fluoropolymers and materials with unique optical or electronic properties, represents another significant opportunity. numberanalytics.com
Furthermore, the development of new catalytic methods for the transformation of amidoximes could open up novel synthetic pathways and expand the utility of this compound even further. souleresearchgroup.org As the demand for sophisticated fluorinated molecules grows, the importance of versatile and readily accessible building blocks like this compound is set to increase, ensuring its continued relevance in the field of chemical synthesis for years to come. youtube.comrsc.org
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLUSIBKAKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-86-8 | |
| Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22179-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Benzamidoxime
Cyclization Reactions for Heterocyclic Scaffolds
The primary reactivity of 4-(trifluoromethyl)benzamidoxime (B1214332) is centered around its participation in cyclization reactions to form a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Formation of 1,2,4-Oxadiazoles via Condensation and Cyclodehydration
A major application of this compound is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com This heterocycle is a common motif in drug discovery, often serving as a bioisosteric replacement for amide and ester groups. mdpi.comnih.gov The general synthetic strategy involves the condensation of this compound with a carbonyl compound, followed by a cyclodehydration step. nih.gov
The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides and anhydrides, is a well-established method for the synthesis of 1,2,4-oxadiazoles. nih.gov The process begins with the acylation of the amidoxime (B1450833), typically at the hydroxylamino group, to form an O-acylamidoxime intermediate. This intermediate then undergoes cyclization with the elimination of water to yield the 1,2,4-oxadiazole (B8745197) ring.
For example, the reaction of this compound with 4-(trifluoromethyl)benzoyl chloride would be expected to yield 3,5-bis(4-trifluoromethylphenyl)-1,2,4-oxadiazole. sigmaaldrich.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride generated. The use of acyl chlorides is advantageous due to their high reactivity. organic-chemistry.orgresearchgate.net
A specific application involves the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent, from this compound. sigmaaldrich.com
Table 1: Examples of 1,2,4-Oxadiazole Synthesis from this compound and Carboxylic Acid Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | 3-Aryl-acryloyl chlorides | 3-(4-Trifluoromethylphenyl)-5-((E)-2-aryl-vinyl)-1,2,4-oxadiazoles |
| This compound | 4-(Trifluoromethyl)benzoyl chloride | 3,5-Bis(4-trifluoromethylphenyl)-1,2,4-oxadiazole |
Catalytic methods offer an efficient alternative for the synthesis of 1,2,4-oxadiazoles. While specific research on yttrium triflate catalysis with this compound is not widely detailed in the provided results, scandium(III) triflate (Sc(OTf)3), a similar Lewis acid, has been shown to catalyze the condensation of amidoximes with orthoesters to form 1,2,4-oxadiazoles. mdpi.com This suggests that Y(OTf)3 could potentially be used to facilitate the reaction between this compound and various carbonyl compounds or their equivalents, promoting the cyclization step under milder conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.org In the context of 1,2,4-oxadiazole synthesis, microwave irradiation can significantly reduce reaction times for the cyclization of O-acylamidoximes. nih.gov A novel method for the synthesis of 3-aryl-5-(2-aryl-(E)-vinyl)-1,2,4-oxadiazoles utilizes microwave irradiation on a silica (B1680970) gel solid support. nih.gov This protocol involves the initial reaction of a benzamidoxime (B57231), such as this compound, with an acid chloride, followed by the addition of silica gel and subsequent microwave irradiation to promote cyclization. nih.gov This approach offers a fast and efficient route to these compounds. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes |
| Energy Efficiency | Lower | Higher |
| Yields | Variable | Often improved |
| Conditions | High temperatures | Controlled heating |
Formation of Other Nitrogen-Containing Heterocycles (e.g., Triazines, Benzimidazoles from derivatives)
While the formation of 1,2,4-oxadiazoles is a primary reaction pathway, the reactive nature of the amidoxime group in this compound allows for its potential use in the synthesis of other nitrogen-containing heterocycles.
Triazines: The 1,2,4-triazine (B1199460) ring is another important heterocyclic system with a broad range of biological activities. globalscitechocean.com The synthesis of 1,2,4-triazines can involve the condensation of α-dicarbonyl compounds with amidrazones. While direct synthesis from this compound is not explicitly detailed, its derivatives could potentially serve as precursors. For instance, conversion of the amidoxime to a corresponding amidrazone could open a pathway to triazine derivatives. A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- sigmaaldrich.comrsc.orgnih.govtriazolo[4,3-a]pyrazine hydrochloride has been reported, which involves trifluoroacetic anhydride, showcasing the utility of trifluoromethylated building blocks in triazine synthesis. google.com
Benzimidazoles: Benzimidazoles are another class of heterocycles with significant therapeutic applications. rsc.org Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While this compound itself would not directly lead to a benzimidazole (B57391), it could be hydrolyzed to 4-(trifluoromethyl)benzoic acid, which could then be reacted with an o-phenylenediamine to form a 2-(4-trifluoromethylphenyl)benzimidazole. rsc.org
Nucleophilic and Electrophilic Transformations
The this compound molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a range of transformations beyond cyclizations.
The amidoxime group contains nucleophilic nitrogen and oxygen atoms. The nitrogen of the amino group can act as a nucleophile in reactions such as acylation, which is the initial step in the formation of 1,2,4-oxadiazoles. nih.gov
Derivatives of amidoximes, specifically (E)-O-trifluoromethyl-benzaldoximes (TFBO), have been developed as reagents for nucleophilic trifluoromethoxylation. nih.gov In the presence of a base, TFBO can release the trifluoromethoxide anion (CF3O-), which can then react with alkyl halides. nih.gov While this is a transformation of a derivative, it highlights the potential for the oxygen of the oxime group in this compound to be involved in nucleophilic processes after suitable modification.
The carbon atom of the C=NOH group is electrophilic and can be susceptible to attack by nucleophiles. However, this reactivity is less commonly exploited compared to the cyclization reactions. The electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic aromatic substitution under certain conditions, although this is not a primary mode of reactivity for this compound under typical synthetic transformations.
N- and O-Functionalization Reactions
The amidoxime moiety, N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide, contains both a hydroxyl group and an amino group, rendering it susceptible to reactions at both the oxygen (O-functionalization) and nitrogen (N-functionalization) atoms. The course of the reaction is often directed by the specific reagents and conditions employed, such as the choice of solvent and base. This dual reactivity allows for the synthesis of a diverse range of derivatives. For instance, the oxygen atom can be targeted by electrophiles to form ethers or esters, while the nitrogen atom can undergo reactions such as alkylation or acylation. This versatility makes this compound a valuable building block in synthetic chemistry.
Alkylation and Acylation Strategies
Alkylation and acylation are primary strategies for the functionalization of this compound, leading to key intermediates for more complex syntheses.
Acylation of the amidoxime group is a crucial step in the synthesis of various heterocyclic compounds. The reaction typically proceeds via O-acylation, where the hydroxyl oxygen of the amidoxime acts as a nucleophile, attacking an acylating agent like an acyl chloride. This reaction is often carried out by heating the reactants in an inert aromatic hydrocarbon solvent, such as toluene (B28343) or xylene. The resulting O-acyl amidoxime is a stable, isolable intermediate that can be used in subsequent cyclization reactions. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the reactivity of the amidoxime, affecting the nucleophilicity of the oxygen and nitrogen atoms.
Table 1: General Scheme for O-Acylation of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Acyl Chloride (R-COCl) | Toluene or Xylene, Heat | O-Acyl-4-(trifluoromethyl)benzamidoxime |
Alkylation reactions can also be performed, typically involving the use of alkyl halides. These reactions can, in principle, occur at either the N or O atom, and the regioselectivity is dependent on the specific reaction conditions, including the nature of the alkylating agent and the base used.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanistic pathways and the factors governing reaction rates is essential for optimizing the synthesis of desired products from this compound.
Detailed Mechanistic Pathways of Cycloaddition and Condensation Reactions
One of the most significant applications of this compound is its use as a precursor for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles with notable biological activities. sigmaaldrich.com The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative is a classic example of a condensation reaction followed by an intramolecular cyclodehydration. mdpi.com
The established mechanism proceeds in two key steps:
O-Acylation: The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxyl group on the carbonyl carbon of an acyl chloride or a carboxylic acid activated with a coupling agent. chim.itnih.gov This step forms an O-acyl amidoxime intermediate. For example, reacting this compound with 3-chlorothiophene-2-carbonyl chloride yields the corresponding O-acyl intermediate. sigmaaldrich.com
Cyclodehydration: The O-acyl intermediate then undergoes a thermally-induced intramolecular cyclization. The unacylated nitrogen atom of the amidine moiety attacks the carbonyl carbon of the newly introduced ester group. This is followed by the elimination of a water molecule (dehydration) to yield the thermodynamically stable aromatic 1,2,4-oxadiazole ring. nih.gov
This pathway is highly efficient for creating specifically substituted oxadiazoles, where the 3-position of the ring originates from the amidoxime and the 5-position from the acylating agent. sigmaaldrich.com
Table 2: Mechanistic Steps for 1,2,4-Oxadiazole Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | O-Acylation | This compound + Acyl Chloride | O-Acyl Amidoxime Intermediate |
| 2 | Cyclodehydration | O-Acyl Amidoxime Intermediate | 3-(4-Trifluoromethylphenyl)-5-substituted-1,2,4-oxadiazole + Water |
Kinetic Studies of Reaction Rates and Selectivity
While specific, detailed kinetic data such as rate constants and reaction orders for this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a qualitative understanding of its reactivity.
Reaction Rates: The rate of reactions involving this compound is significantly influenced by several factors:
Electronic Effects: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This effect decreases the electron density on the phenyl ring and, through resonance and inductive effects, reduces the nucleophilicity of the amidoxime group. This can lead to slower reaction rates compared to benzamidoximes with electron-donating substituents.
Reaction Conditions: Temperature is a critical factor. The cyclodehydration step to form 1,2,4-oxadiazoles, for instance, often requires heating to overcome the activation energy barrier for the intramolecular cyclization and subsequent water elimination. nih.gov
Catalysts: Acid or base catalysts can be used to modulate reaction rates. In the formation of oxadiazoles, activating the carboxylic acid component with a coupling agent (which acts as a catalyst) is a common strategy to increase the rate of the initial acylation step. chim.it
Selectivity: The selectivity of these reactions is a key consideration.
Regioselectivity: In the initial functionalization step, O-acylation is highly favored over N-acylation. This selectivity is crucial as only the O-acyl intermediate can proceed through the desired cyclodehydration pathway to form the 1,2,4-oxadiazole ring. This preference is a well-established principle in amidoxime chemistry.
Chemoselectivity: The subsequent intramolecular cyclization is a highly selective process, leading almost exclusively to the stable five-membered 1,2,4-oxadiazole ring system without the formation of significant isomeric byproducts.
Synthesis and Functionalization of 4 Trifluoromethyl Benzamidoxime Derivatives and Analogues
Design and Synthesis of N-Substituted and O-Substituted Amidoximes
The amidoxime (B1450833) functional group, R-C(NH₂)=NOH, of 4-(Trifluoromethyl)benzamidoxime (B1214332) contains both a primary amine (-NH₂) and a hydroxylamine (B1172632) (-NOH) component, each providing a reactive handle for synthetic modification. The design of N-substituted and O-substituted derivatives is a common strategy to explore the structure-activity relationship (SAR) of amidoxime-containing molecules.
N-Substitution: The primary amine of the amidoxime can be alkylated or acylated to yield N-substituted derivatives. Synthetic approaches analogous to those used for general benzamide (B126) derivatives are applicable here. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a suitable base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These modifications can influence the hydrogen-bonding capabilities and steric profile of the molecule. A series of N-substituted benzamide derivatives have been synthesized based on established protocols, which could be adapted for the N-substitution of this compound. wsu.edunih.govresearchgate.net
O-Substitution: The hydroxyl group of the amidoxime is a key site for derivatization, leading to O-substituted analogues such as O-alkyl or O-aryl ethers. These substitutions are significant as they can enhance properties like lipophilicity and metabolic stability. The synthesis of O-benzyl oxime derivatives, for example, has been achieved by reacting the corresponding oxime with a benzyl (B1604629) halide under basic conditions, a method directly applicable to this compound. acs.org
Cyclization Reactions: Beyond simple substitution, the amidoxime group is a valuable precursor for the synthesis of heterocyclic systems. For example, this compound can be reacted with acylating or similar reagents to form 1,2,4-oxadiazoles. It has been used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent, demonstrating the utility of the amidoxime in constructing more complex molecular architectures. rsc.orgacs.org
| Derivative Type | General Reaction | Reagents/Conditions | Potential Product |
| O-Alkylation | Reaction with an alkyl halide | Alkyl halide (e.g., Benzyl bromide), Base (e.g., NaH), Solvent (e.g., DMF) | O-Alkyl-4-(trifluoromethyl)benzamidoxime |
| N-Acylation | Reaction with an acyl chloride | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine), Solvent (e.g., DCM) | N-Acyl-4-(trifluoromethyl)benzamidoxime |
| Oxadiazole Formation | Cyclocondensation with a carboxylic acid derivative | Carboxylic acid chloride, Coupling agent or high temperature | 3-(4-Trifluoromethylphenyl)-5-substituted-1,2,4-oxadiazole |
Fluorinated Analogues and Bioisosteric Replacements
The trifluoromethyl (-CF₃) group is a prominent feature of this compound, imparting significant effects on its electronic properties, lipophilicity, and metabolic stability. The development of analogues focuses on either modifying the fluorine content or replacing the trifluoromethyl group with a bioisostere to fine-tune the compound's characteristics.
Fluorinated Analogues: A "fluorine scan" strategy is a recognized approach in drug discovery to systematically replace hydrogen atoms with fluorine at various positions on a molecule to improve its pharmacological profile. researchgate.net This strategy could be applied to the phenyl ring of this compound to create novel fluorinated analogues. The introduction of additional fluorine atoms can influence acidity, conformation, and binding interactions. The development of fluorinated heterocyclic drugs has shown that such modifications can lead to enhanced metabolic stability and bioavailability. acs.org
Bioisosteric Replacements: The trifluoromethyl group itself is often considered a bioisostere for other chemical groups, such as isopropyl or tert-butyl moieties. The goal of a bioisosteric replacement is to create a new molecule with similar biological properties but potentially improved toxicity or pharmacokinetic profiles. For this compound, the -CF₃ group could be replaced with other electron-withdrawing groups or similarly sized functionalities to probe their impact on activity.
| Modification Type | Example Replacement/Addition | Rationale |
| Bioisosteric Replacement | Isopropyl group | Mimics the steric bulk of the -CF₃ group. |
| Bioisosteric Replacement | Cyano group (-CN) | Acts as an electron-withdrawing group and hydrogen bond acceptor. |
| Fluorinated Analogue | Additional fluorine on the phenyl ring | Modulates pKa, lipophilicity, and metabolic stability. researchgate.net |
| Bioisosteric Replacement | Pentafluoroethyl group (-C₂F₅) | Increases lipophilicity and maintains strong electron-withdrawing character. |
Incorporation into Polymer-Supported Systems or Conjugates
The functional groups of this compound make it a candidate for incorporation into larger systems like polymers or for conjugation to biomolecules. Such modifications are useful for applications in materials science, such as creating selective adsorbents, or in chemical biology for developing targeted probes.
Polymer-Supported Systems: Amidoxime-functionalized polymers are extensively studied for their ability to chelate metal ions, most notably for the extraction of uranium from seawater. researchgate.netmdpi.comnih.gov A common synthetic strategy involves the radiation-induced graft polymerization (RIGP) or atom transfer radical polymerization (ATRP) of an acrylonitrile-containing monomer onto a stable polymer backbone (e.g., polyethylene (B3416737) or polypropylene (B1209903) fibers). nih.govrsc.org The resulting nitrile groups on the polymer are then chemically converted to amidoxime groups by treatment with hydroxylamine. This established methodology could be adapted to create polymers functionalized with this compound, although this would likely involve monomer synthesis rather than post-polymerization modification of a simple precursor. Such materials could exhibit unique selectivity for metal ions due to the electronic influence of the trifluoromethyl group.
Bioconjugates: The reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond is a widely used bioorthogonal ligation technique. acs.orgnih.govbiosyn.com The N-hydroxy functionality within the amidoxime structure of this compound is essentially a substituted hydroxylamine. This presents a potential handle for conjugation to molecules, such as proteins or peptides, that have been engineered to contain an aldehyde or ketone group. This "oxime ligation" is highly chemoselective and proceeds under mild, aqueous conditions, making it suitable for creating bioconjugates. biosyn.comnih.gov
| System Type | Method of Incorporation | Potential Application |
| Polymer Support | Grafting of a corresponding monomer onto a polymer backbone (e.g., Polypropylene). wsu.edu | Selective metal ion adsorption. wsu.edursc.org |
| Polymer Support | Synthesis of a polymer from a this compound-containing monomer. | Functional materials with tailored electronic properties. |
| Bioconjugate | Oxime ligation between the amidoxime's N-OH group and a biomolecule containing an aldehyde/ketone. acs.orgbiosyn.com | Targeted drug delivery, molecular probes. |
Development of Amidoxime-Based Ligands for Metal Coordination
The amidoxime group is an excellent chelating agent for a variety of metal ions due to the presence of both a hard oxygen donor and a borderline nitrogen donor atom. The development of this compound as a ligand for metal coordination is driven by the potential to create metal complexes with specific catalytic, magnetic, or biological properties.
The coordination chemistry of ligands containing a trifluoromethylphenyl moiety is an active area of research. For instance, dimolybdenum complexes with 4-(trifluoromethyl)benzoate ligands have been synthesized and structurally characterized. nih.gov Similarly, zinc(II) complexes with isomeric trifluoromethyl-pyridine carboxylic acid ligands have been shown to exhibit different coordination modes and biological activities, highlighting the influence of ligand structure.
In the case of this compound, the amidoxime group can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the resulting metal complex. These complexes could find use as catalysts in organic transformations or as metallodrugs. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent.
| Metal Ion | Potential Coordination Mode | Potential Application of Complex |
| Zinc(II) | Bidentate (N,O-chelation) | Lewis acid catalyst, therapeutic agent model. |
| Copper(II) | Bidentate (N,O-chelation) | Catalyst for oxidation reactions, antimicrobial agent. |
| Molybdenum(II) | Bridging or chelating ligand nih.gov | Catalyst, material with unique electronic/magnetic properties. |
| Uranium(VI) (Uranyl) | Bidentate (N,O-chelation) | Sequestration of nuclear waste, extraction from seawater. nih.govmdpi.com |
Applications in Advanced Organic Synthesis and Chemical Research Non Clinical
Building Block for Complex Fluorinated Organic Molecules
4-(Trifluoromethyl)benzamidoxime (B1214332) serves as a key intermediate in the synthesis of more complex fluorinated molecules, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. sigmaaldrich.comresearchgate.netchim.itsigmaaldrich.comscbt.comsigmaaldrich.comnih.gov The amidoxime (B1450833) functional group is a versatile precursor that can undergo various cyclization reactions to form a range of heterocyclic systems.
One of the most well-documented applications is in the synthesis of 1,2,4-oxadiazoles. sigmaaldrich.commdpi.com The reaction of this compound with carboxylic acids or their derivatives leads to the formation of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring, where the 3-position is occupied by the 4-(trifluoromethyl)phenyl group. For instance, it has been used to synthesize 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a compound investigated for its potential as an anticancer agent. sigmaaldrich.com This synthetic strategy highlights the utility of this compound in generating libraries of fluorinated compounds for biological screening.
The synthesis of these complex molecules often involves the reaction of the amidoxime with an acylating agent, followed by a cyclodehydration step. The trifluoromethyl group is generally stable under these reaction conditions, allowing for its seamless incorporation into the final product. The presence of the trifluoromethyl group in the target molecule can significantly influence its biological activity and pharmacokinetic properties.
Precursor in Materials Science for Functional Polymers or Frameworks (e.g., MOFs)
While direct examples of the use of this compound in the synthesis of functional polymers or metal-organic frameworks (MOFs) are not extensively documented in the literature, its chemical structure suggests significant potential in this area. The incorporation of trifluoromethyl groups into polymers is known to enhance their thermal stability, chemical resistance, and solubility in organic solvents, while also imparting low surface energy and specific optical and dielectric properties. researchgate.net
For example, fluorinated poly(amide-imide)s have been synthesized from fluorinated dicarboxylic acids and various aromatic diamines, resulting in polymers with high thermal stability and good solubility. researchgate.net By analogy, the bifunctional nature of this compound, with its reactive amidoxime group and the potential for further functionalization of the aromatic ring, makes it a candidate for incorporation into such polymer backbones. The amidoxime group could be converted to other functionalities, such as amides or esters, to facilitate polymerization.
In the realm of MOFs, the design of organic linkers is crucial for dictating the structure and properties of the resulting framework. nih.govyoutube.comgoogle.comrsc.org The introduction of fluorine atoms into the linkers can modify the pore size and functionality of the MOF, influencing its gas sorption, separation, and catalytic properties. The benzamidoxime (B57231) moiety itself, or a derivative thereof, could act as a coordinating ligand for metal ions, forming the nodes of a MOF. The trifluoromethyl group would then be displayed within the pores of the framework, creating a fluorous environment that could be exploited for specific applications, such as the selective adsorption of fluorinated molecules.
Role in Analytical Chemistry Research
The unique chemical properties of this compound have been harnessed in the development of new analytical methods, particularly in the areas of fluorogenic sensing and spectroscopic probes.
Development of Fluorogenic Reagents for Specific Analytes (e.g., Orotic Acid Quantification)
A notable application of this compound is as a fluorogenic reagent for the selective quantification of orotic acid. mdpi.com Orotic acid is an important intermediate in the biosynthesis of pyrimidines, and its levels in biological fluids can be indicative of certain metabolic disorders.
The analytical method involves a reaction between this compound and orotic acid under specific conditions of temperature and pH. This reaction leads to the formation of a highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of orotic acid in the sample, allowing for its sensitive and selective quantification. This method has been successfully applied to the determination of orotic acid in biological samples, such as urine, providing a valuable tool for clinical chemistry and biomedical research. nih.gov
The key to this application lies in the specific reactivity of the amidoxime group with the α,β-unsaturated carboxylic acid moiety of orotic acid, leading to a cyclization reaction that generates the fluorophore. The trifluoromethyl group enhances the fluorescence properties of the resulting product and contributes to the specificity of the reaction.
Probes for Spectroscopic Studies (e.g., 19F NMR in protein studies - by analogy with trifluoromethyl probes)
While direct studies employing this compound as a ¹⁹F NMR probe for protein studies are not widely reported, its trifluoromethyl group makes it an excellent candidate for such applications by analogy with other trifluoromethyl-containing probes. ¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of biomolecules, and the ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. When a trifluoromethyl-containing molecule, such as a derivative of this compound, is attached to a protein, the ¹⁹F NMR signal of the trifluoromethyl group can provide detailed information about its surroundings. Changes in protein conformation, ligand binding, or interactions with other molecules can lead to significant shifts in the ¹⁹F NMR signal, allowing these events to be monitored with high precision.
For example, trifluoromethyl-containing tags have been used to study protein folding, enzyme kinetics, and drug binding. The trifluoromethyl group of this compound could serve a similar purpose. The amidoxime functionality could be used to attach the molecule to a specific site on a protein, and the ¹⁹F NMR signal of the trifluoromethyl group would then report on the local environment at that site.
Applications in Catalysis Research
The application of this compound in catalysis research is an emerging area with significant potential, particularly in the field of organocatalysis.
Ligand Components in Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry. The design of effective organocatalysts often relies on the presence of specific functional groups that can interact with the reactants and stabilize the transition state of the reaction.
While there are no direct reports of this compound itself being used as an organocatalyst, its structural features suggest its potential as a ligand component in the design of new catalysts. The amidoxime group contains both a hydrogen-bond donor (the N-OH group) and a hydrogen-bond acceptor (the nitrogen atom of the oxime), which could be exploited for the activation of substrates in a catalytic cycle.
Furthermore, benzamide (B126) and benzimidazole (B57391) derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. beilstein-journals.orgmdpi.comnih.govnih.gov These catalysts often operate through a mechanism involving hydrogen bonding to activate and orient the substrates. By analogy, a chiral catalyst incorporating the this compound scaffold could potentially be developed for stereoselective reactions. The trifluoromethyl group could also play a role in tuning the electronic properties and steric environment of the catalytic pocket, thereby influencing the efficiency and selectivity of the catalyst.
The exploration of this compound and its derivatives as ligands in organocatalysis represents a promising avenue for future research, with the potential to lead to the development of novel and efficient catalytic systems for a wide range of chemical transformations.
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | scbt.comsigmaaldrich.comnih.gov |
| Molecular Weight | 204.15 g/mol | scbt.comsigmaaldrich.comnih.gov |
| CAS Number | 22179-86-8 | sigmaaldrich.comsigmaaldrich.comscbt.comsigmaaldrich.com |
| Melting Point | 125-130 °C | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents | N/A |
Synthetic Applications of this compound
| Application | Reactant | Product | Significance |
| Synthesis of 1,2,4-Oxadiazoles | Carboxylic acids/derivatives | 3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazoles | Access to bioactive fluorinated heterocycles. sigmaaldrich.commdpi.com |
| Fluorogenic Reagent | Orotic Acid | Fluorescent adduct | Selective quantification of a key metabolic intermediate. nih.govmdpi.com |
Precursors for Heterogeneous Catalysts
The utility of this compound in the realm of advanced organic synthesis extends to its potential role as a precursor for the development of heterogeneous catalysts. While direct and extensive research on this compound for this specific application is not widely documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the amidoxime group—suggest a strong theoretical basis for its use in creating sophisticated catalytic systems. The principles of coordination chemistry and materials science underpin this potential application, where the amidoxime moiety can act as a robust chelating agent for various metal ions.
The transformation of a molecular precursor like this compound into a heterogeneous catalyst typically involves its immobilization onto a solid support or its use as a building block in the formation of a porous crystalline material such as a metal-organic framework (MOF). The amidoxime group is particularly adept at binding to metal centers, which can then serve as the active sites of the catalyst. The presence of the trifluoromethyl group can also impart unique electronic properties to the resulting catalyst, potentially influencing its activity, selectivity, and stability.
Although specific examples detailing the synthesis and performance of heterogeneous catalysts derived from this compound are not readily found, the broader class of amidoxime-containing ligands has been explored in the context of creating catalysts for various organic transformations. These studies can provide a foundational understanding of how this compound might be similarly employed. The general approach involves the reaction of the amidoxime with a suitable metal salt, followed by a process to induce the formation of an insoluble, and therefore heterogeneous, material.
The following table provides a hypothetical framework based on related chemistries, illustrating the kind of data that would be relevant for characterizing a heterogeneous catalyst prepared from this compound. This data is essential for understanding the structure-activity relationship of the catalyst and for optimizing its performance in a given chemical reaction.
| Catalyst Designation | Metal Precursor | Support Material | Preparation Method | Key Characterization Data | Catalytic Application |
| Hypothetical Catalyst A | Palladium(II) acetate | Silica (B1680970) gel | Impregnation followed by thermal decomposition | XPS, TEM, N2 physisorption | C-C coupling reactions |
| Hypothetical Catalyst B | Copper(II) nitrate | None (MOF) | Solvothermal synthesis with a dicarboxylic acid linker | PXRD, TGA, SEM | Oxidation of alcohols |
| Hypothetical Catalyst C | Nickel(II) chloride | Activated carbon | Adsorption and chemical reduction | ICP-MS, FT-IR, BET surface area | Hydrogenation of nitroarenes |
It is important to note that the development of such catalysts would require systematic investigation to determine the optimal conditions for their synthesis and to fully evaluate their catalytic efficacy. Research in this area would likely focus on leveraging the unique electronic and steric properties conferred by the trifluoromethylphenyl group to achieve novel catalytic activities. The robust nature of the bonds formed between the amidoxime and the metal center could also lead to catalysts with enhanced stability and recyclability, which are critical attributes for practical applications in industrial chemical processes. Further exploration into this area could therefore open new avenues for the design of next-generation heterogeneous catalysts.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 4-(Trifluoromethyl)benzamidoxime (B1214332). These computational methods allow for the prediction of various molecular characteristics that are crucial for understanding its behavior in chemical reactions and biological systems.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.
Theoretical studies on related aromatic compounds indicate that the introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly impacts the electronic structure. In the case of this compound, the -CF3 group is expected to lower the energy of both the HOMO and LUMO levels. This effect is primarily due to the strong inductive effect of the fluorine atoms. The lowering of the LUMO energy, in particular, suggests that the molecule would be a better electron acceptor compared to unsubstituted benzamidoxime (B57231).
The HOMO is anticipated to be localized primarily on the benzamidoxime moiety, specifically the benzene (B151609) ring and the amidoxime (B1450833) group, which are more electron-rich. Conversely, the LUMO is expected to have significant contributions from the trifluoromethyl group and the carbon atom of the benzene ring to which it is attached, reflecting the electron-accepting nature of this substituent. The precise energies of the HOMO and LUMO, and thus the energy gap, can be calculated using DFT methods, often with functionals like B3LYP and a suitable basis set.
A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar trifluoromethylated aromatic compounds have shown that this modification can fine-tune the electronic properties, which is a key strategy in the design of novel organic materials and pharmaceuticals.
Charge Distribution and Electrostatic Potential Maps (MESP)
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MESP calculations would reveal distinct regions of positive and negative electrostatic potential.
The highly electronegative fluorine atoms of the trifluoromethyl group create a region of strong positive potential (blue or green color on a MESP map) on the adjacent carbon atom and the surrounding area of the benzene ring. This indicates a susceptibility to nucleophilic attack at these positions. In contrast, the oxygen and nitrogen atoms of the amidoxime group are expected to be regions of negative potential (red or yellow color), indicating their nucleophilic character and ability to participate in hydrogen bonding.
The MESP analysis is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble in the solid state. The polarized nature of the C-F bonds and the hydrogen-bonding capabilities of the amidoxime group are key features that govern these interactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR, UV-Vis)
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. For this compound, the electron-withdrawing nature of the -CF3 group would be predicted to deshield the aromatic protons and carbons, leading to higher chemical shifts (downfield) in the ¹H and ¹³C NMR spectra compared to unsubstituted benzamidoxime. The fluorine atoms themselves would exhibit a characteristic signal in the ¹⁹F NMR spectrum.
IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) spectrum. Key predicted vibrations for this molecule would include the N-H and O-H stretching frequencies of the amidoxime group, the C=N stretching vibration, and the characteristic strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would likely predict π → π* transitions associated with the aromatic ring and the conjugated amidoxime system. The presence of the trifluoromethyl group may cause a slight shift in the absorption maxima compared to the parent compound.
Conformational Analysis and Tautomerism Studies
The flexibility of the amidoxime group and the potential for tautomerism are important aspects of the chemistry of this compound that can be explored through computational methods.
Energy Minima and Transition State Characterization
This compound can exist in different conformations due to rotation around the C-C and C-N single bonds. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structures to identify the most stable conformers (energy minima). Transition state calculations can then be used to determine the energy barriers for interconversion between these conformers.
Furthermore, amidoximes can exist in two tautomeric forms: the oxime form and the hydroxamic acid imide form. DFT calculations can be used to determine the relative energies of these tautomers and the transition state for their interconversion. For most benzamidoximes, the oxime tautomer is generally found to be more stable.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents. For this compound, polar solvents would be expected to stabilize more polar conformers and tautomers through dipole-dipole interactions and hydrogen bonding. The choice of solvent can therefore influence the equilibrium between different forms of the molecule and, consequently, its chemical behavior in solution.
Reaction Mechanism Modeling and Energy Profiles
Computational modeling has been instrumental in understanding the potential reaction pathways involving this compound. Density Functional Theory (DFT) is a common method employed for these investigations, allowing for the calculation of energies of reactants, transition states, and products, thereby mapping out the energy profile of a reaction.
A theoretical study on the tautomerization of benzaldoximes, which are structurally related to benzamidoximes, has explored various reaction pathways. jlu.edu.cn Three potential mechanisms were investigated: an intramolecular proton transfer, a proton exchange within a dimer, and a methanol-catalyzed reaction. jlu.edu.cn The study, utilizing the B3LYP/6-31G(d) level of theory, found that the uncatalyzed intramolecular proton transfer has a high energy barrier, making it less likely to occur at room temperature. jlu.edu.cn The reaction involving a dimer was found to have a lower barrier and be faster, though thermodynamically less favorable for the product. jlu.edu.cn The methanol-catalyzed pathway presented a moderate energy barrier and reaction rate. jlu.edu.cn These findings suggest that the tautomerization of this compound could also proceed through similar catalyzed or intermolecular pathways in appropriate solvent conditions.
The presence of the trifluoromethyl group (CF₃) at the para-position of the benzene ring is known to significantly influence the electronic properties and reactivity of the molecule. A DFT study on the role of the trifluoromethyl group in cycloaddition reactions highlighted its strong electron-withdrawing nature. researchgate.net This electronic effect can be expected to influence the reaction mechanisms and energy profiles of reactions involving this compound, for instance by affecting the acidity of the N-H and O-H protons and the nucleophilicity of the nitrogen and oxygen atoms.
Elucidation of Catalyst-Substrate Interactions in Amidoxime-Based Catalysis
While specific computational studies on catalyst-substrate interactions for this compound in catalysis are not extensively documented in the literature, general principles can be inferred from related systems. In biocatalysis, for instance, computational studies have been used to understand how enzymes control enantioselectivity in reactions involving trifluoromethylated compounds. rochester.edu These studies often reveal the crucial role of the protein scaffold in orienting the substrate and stabilizing the transition state through specific non-covalent interactions. rochester.edu
In the context of synthetic catalysis, computational chemistry can be employed to model the interaction of a catalyst with the amidoxime functional group. For example, in the synthesis of α-trifluoromethyl amines, computational analyses have provided insights into the interplay between the catalyst and reagents in controlling the reaction's enantioselectivity. rochester.edu For this compound, a catalyst could interact with the lone pairs of the nitrogen or oxygen atoms of the amidoxime group, or with the aromatic pi-system. The trifluoromethyl group, with its strong electron-withdrawing character, would modulate the electron density distribution in the molecule, thereby influencing the strength and nature of these interactions.
Molecular Dynamics Simulations to Understand Solution Behavior
MD simulations of benzamidine, a structurally related compound, in complex with trypsin have been used to study the role of water molecules in the binding and unbinding process. arxiv.org These simulations revealed that water molecules play a crucial role in mediating the interactions between the ligand and the protein. arxiv.org Similarly, MD simulations of this compound in an aqueous environment would be expected to show strong hydrogen bonding interactions between the amidoxime group (both as a hydrogen bond donor and acceptor) and water molecules. The trifluoromethyl group, being hydrophobic, would likely have a more structured and ordered shell of water molecules around it.
A study on the effects of water content on a chymotrypsin-trifluoromethylketone intermediate in different solvents using MD simulations highlighted the significant influence of the local environment on the protein's structure and the distribution of solvent molecules. nih.gov This suggests that the solution behavior of this compound would also be highly dependent on the nature of the solvent. In polar protic solvents like water, hydrogen bonding would dominate the interactions, while in aprotic or non-polar solvents, other types of interactions such as dipole-dipole or dispersion forces would become more important.
Advanced Spectroscopic and Analytical Research Methodologies for 4 Trifluoromethyl Benzamidoxime
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(trifluoromethyl)benzamidoxime (B1214332) in solution. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework, identify functional groups, and probe the electronic environment of the fluorine atoms.
¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Elucidation and Dynamic Studies
A multi-nuclear NMR approach provides a complete picture of the molecule's structure.
¹H NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms. For this compound, the aromatic protons on the benzene (B151609) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The protons of the amine (-NH₂) and hydroxyl (-OH) groups of the amidoxime (B1450833) moiety are also observable, though their chemical shifts can be broad and variable depending on solvent and concentration.
¹³C NMR spectroscopy reveals the carbon skeleton. The spectrum would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the imidamide carbon (-C(=NOH)NH₂). The carbon of the CF₃ group exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide invaluable information about the nitrogen environments in the amidoxime group. vu.nlnsf.gov It can help to distinguish between the sp²-hybridized imine nitrogen and the sp³-hybridized amine nitrogen, and to study tautomeric equilibria. vu.nl
¹⁹F NMR is highly sensitive and specific for the fluorine atoms. In this compound, the three equivalent fluorine atoms of the CF₃ group give rise to a single, sharp signal. Its chemical shift is highly informative about the electronic environment of the trifluoromethyl group.
Table 1: Predicted NMR Signals for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Notes |
| ¹H | 7.5 - 8.0 | Doublet, Doublet | Aromatic protons, typical AA'BB' system. |
| 5.0 - 6.0 | Broad Singlet | Amine (-NH₂) protons. | |
| 9.0 - 10.0 | Broad Singlet | Hydroxyl (-OH) proton. | |
| ¹³C | 120 - 140 | Multiple Signals | Aromatic carbons. |
| ~124 | Quartet | Trifluoromethyl carbon (CF₃). | |
| ~150 | Singlet | Imidamide carbon (C=N). | |
| ¹⁹F | -60 to -65 | Singlet | Trifluoromethyl group (-CF₃). |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Solvent-Polarity Dependent ¹⁹F NMR Chemical Shift Analysis
The chemical shift of the ¹⁹F nucleus is particularly sensitive to its local electronic and dielectric environment. This property can be exploited in solvent-polarity dependent studies. Research on other trifluoromethyl-containing aromatic probes has shown that as the polarity of the solvent medium increases, the ¹⁹F NMR signal of the CF₃ group often shifts. Current time information in Rio de Janeiro, BR.
This phenomenon is attributed to the solvent's ability to stabilize charge separation within the molecule. For compounds with a trifluoromethyl group on an aromatic ring, changes in solvent polarity can alter the electron-withdrawing nature of the substituent, thereby influencing the shielding of the fluorine nuclei. Current time information in Rio de Janeiro, BR. By systematically measuring the ¹⁹F chemical shift in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar methanol), a correlation can be established. This analysis provides insights into the molecule's ground-state electronic structure and its interactions with its environment. Although no specific study detailing this analysis for this compound has been found, this methodology is directly applicable and would be a valuable tool for its characterization.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental composition of this compound. This technique can measure mass with extremely high accuracy, typically to within a few parts per million (ppm). The theoretical monoisotopic mass of this compound (C₈H₇F₃N₂O) is calculated to be 204.05104734 Da. An experimental HRMS measurement would aim to verify this value. Obtaining a mass that matches the theoretical calculation to four or more decimal places provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the intact molecular ion of this compound (m/z 204) would be selected and then subjected to collision-induced dissociation (CID). The resulting fragments are then analyzed to piece together a fragmentation pathway.
While specific experimental MS/MS data for this compound is not available in the surveyed literature, a plausible fragmentation pathway can be proposed based on its chemical structure. Key fragmentation processes would likely include:
Loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or the hydroxylamine (B1172632) radical (·NHOH).
Cleavage of the C-C bond between the benzene ring and the amidoxime group.
Fragmentation involving the trifluoromethyl group.
Analyzing these pathways provides definitive structural confirmation and can be used to identify the compound in complex mixtures.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound has been reported, and its data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 820187. The study was published in Acta Crystallographica Section E: Structure Reports Online in 2011.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| CCDC Number | 820187 | |
| Publication | Acta Crystallographica Section E: Structure Reports Online, E67 , o508 (2011) | |
| Formula | C₈H₇F₃N₂O | |
| Crystal System | Data not available in searched sources | |
| Space Group | Data not available in searched sources | |
| Unit Cell Dimensions | Data not available in searched sources | |
| Key Feature | Formation of hydrogen-bonded dimers in the crystal structure is highly probable. |
Note: Detailed unit cell parameters and space group information were not available in the publicly accessible literature reviewed.
Single-Crystal X-ray Diffraction of Derivatives and Complexes
Research has shown that this compound, with the chemical formula C₈H₇F₃N₂O, crystallizes in a monoclinic system. nih.gov The fundamental building block of the crystal, the unit cell, is defined by specific dimensions and angles. The structure reveals that the hydroxyl (-OH) and amine (-NH₂) groups are situated in a Z configuration relative to the carbon-nitrogen double bond (C=N). nih.gov The hydroxyimidamide portion of the molecule is nearly flat, and it is oriented at an angle of approximately 26.25° to the benzene ring. nih.gov A notable feature of the crystal structure is the disorder observed in the trifluoromethyl (-CF₃) group, where the fluorine atoms occupy two different sets of positions. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇F₃N₂O |
| Molecular Weight | 204.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.8706 (8) Å |
| b | 11.2540 (12) Å |
| c | 8.4033 (7) Å |
| β | 104.61 (2)° |
| Volume | 903.29 (16) ų |
| Z | 4 |
This table presents key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of this compound. Data sourced from Liu et al. (2011). nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
| Interaction Type | Description | Resulting Motif |
|---|---|---|
| O—H⋯N | Hydrogen bond between the hydroxyl group and the nitrogen of the C=N bond of an adjacent molecule. | Forms centrosymmetric dimers. |
| N—H⋯O | Hydrogen bond between the amine group and the hydroxyl oxygen of a neighboring dimer. | Links dimers into zigzag chains. |
| F⋯F | Weak intermolecular contacts between fluorine atoms of the trifluoromethyl groups. | Contributes to overall lattice stability. |
This table summarizes the significant intermolecular interactions identified in the crystal structure of this compound. Data sourced from Liu et al. (2011). nih.gov
In Situ Spectroscopic Monitoring of Reactions (e.g., IR, UV-Vis)
In situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful for monitoring the progress of chemical reactions in real-time without the need for sample extraction. This is especially valuable for the synthesis of this compound, which is often prepared from the corresponding nitrile, 4-(trifluoromethyl)benzonitrile (B42179).
The conversion of a nitrile to an amidoxime involves the addition of hydroxylamine across the carbon-nitrogen triple bond. This transformation can be effectively tracked using in situ FTIR by observing the disappearance of the characteristic nitrile stretching vibration and the appearance of bands associated with the newly formed amidoxime.
The key spectral changes to monitor include:
Disappearance of the Nitrile Peak: The C≡N stretch in 4-(trifluoromethyl)benzonitrile gives rise to a sharp, distinct absorption band in the infrared spectrum, typically around 2230 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease.
Appearance of Amine and Hydroxyl Peaks: The formation of the amidoxime group introduces N-H and O-H bonds. The N-H stretching vibrations of the -NH₂ group typically appear as one or two bands in the region of 3500-3300 cm⁻¹. The O-H stretch of the oxime group is usually a broader band, also found in the 3600-3200 cm⁻¹ region. Additionally, the N-H bending vibration (scissoring) of the primary amine appears in the 1650-1580 cm⁻¹ range. researchgate.net
By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction can be generated, providing valuable information about the reaction rate and the presence of any reaction intermediates.
Chromatographic Techniques for Reaction Mixture Analysis and Purification
Chromatographic methods are essential for both analyzing the composition of reaction mixtures and for the purification of the final product, this compound. High-performance liquid chromatography (HPLC) is a particularly well-suited technique for these purposes.
For the analysis of reaction mixtures containing this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This involves a nonpolar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. By integrating the peak areas in the resulting chromatogram, the relative concentrations of reactants, products, and any byproducts can be quantified.
For the purification of this compound, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Fractions of the eluent are collected as they exit the detector, and those containing the pure desired product are combined.
| Parameter | Typical Conditions |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 or RP-Amide C16 (e.g., 15 cm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). |
| Flow Rate | ~1-2 mL/min for analytical; higher for preparative. |
| Detector | UV-Vis, typically at a wavelength where the aromatic ring absorbs (e.g., 254 nm). |
| Temperature | Ambient or controlled (e.g., 30 °C). |
This table outlines typical parameters for an HPLC method suitable for the analysis and purification of this compound, based on methods for structurally related compounds. nih.govsigmaaldrich.com
Future Research Directions and Emerging Paradigms
Development of Next-Generation Synthetic Strategies with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.netacs.orgresearchgate.net For 4-(Trifluoromethyl)benzamidoxime (B1214332), future synthetic research will likely focus on developing next-generation strategies that are not only efficient but also environmentally benign.
Current methods for synthesizing amidoximes often involve the reaction of nitriles with hydroxylamine (B1172632). nih.gov While effective, these methods can sometimes require harsh conditions or organic solvents. Emerging sustainable approaches that could be applied and refined for this compound include:
Solvent-Free and Aqueous Synthesis: Research into solvent-free reaction conditions, such as those utilizing ultrasonic irradiation or mechanosynthesis (grindstone chemistry), offers a promising green alternative. These methods can lead to high yields in shorter reaction times while minimizing waste. The use of water as a solvent is another key area of development, aligning with green chemistry principles by replacing hazardous organic solvents.
Flow Chemistry: The transition from batch to continuous flow synthesis represents a paradigm shift in chemical manufacturing. Flow chemistry offers enhanced safety, better process control, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and economically viable production method.
An example of a sustainable approach is the optimization of arylamidoxime synthesis from the corresponding nitrile and hydroxylamine hydrochloride using water as a solvent and triethylamine (B128534) as a base at room temperature, which has shown good yields and easier work-up. researchgate.net
Exploration of Novel Reactivity Modes and Chemical Transformations
The amidoxime (B1450833) functional group is a versatile building block, capable of undergoing a variety of chemical transformations. nih.gov Future research should aim to explore novel reactivity modes for this compound, moving beyond its established use in heterocycle synthesis.
Key areas for exploration include:
Oxidation and Reduction Reactions: The oxidation of amidoximes can lead to the generation of nitric oxide (NO) and related species, a property with significant biological implications. nih.govresearchgate.net Further investigation into the controlled oxidation of this compound could lead to the development of novel NO-donating agents. Conversely, the reduction of amidoximes to amidines is a known transformation that can be important in the context of pro-drug strategies, as amidines often exhibit biological activity. nih.gov
Cyclization Reactions: Amidoximes are well-established precursors for the synthesis of various five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. researchgate.net Future work could explore novel cyclization pathways to access a wider diversity of heterocyclic scaffolds, potentially with unique biological or material properties. The use of electrochemical methods for dehydrogenative cyclization represents a green and efficient approach. researchgate.net
Reactions of the Trifluoromethyl Group: The trifluoromethyl group itself can participate in or influence a range of chemical reactions. Research into the unique reactivity imparted by this group in the context of the amidoxime functionality could uncover new chemical transformations and synthetic applications. This includes exploring its role in directing reaction pathways or stabilizing intermediates. The development of new methods for the direct trifluoromethylation of amides is an active area of research. rsc.org
A summary of known and potential reaction pathways for amidoximes is presented in the table below.
| Reaction Type | Reagents/Conditions | Product(s) | Potential Future Direction for this compound |
| Reduction | Catalytic Hydrogenation | Amidines | Development of targeted pro-drugs with enhanced bioavailability. nih.gov |
| Oxidation | Chemical or Enzymatic Oxidants (e.g., Cytochrome P450) | Nitric Oxide (NO), Amides, Nitriles | Design of novel NO-donating molecules for therapeutic applications. nih.govresearchgate.net |
| Cyclization | Carboxylic Acid Derivatives, Nitriles | 1,2,4-Oxadiazoles | Exploration of new cyclization partners to create diverse heterocyclic libraries. researchgate.net |
| Rearrangement | Sulfur(VI)-fluoride reagents | Fluoroformamidines | Synthesis of novel fluorinated functional groups with unique properties. nih.gov |
Rational Design of Amidoxime-Containing Advanced Materials and Catalysts
The ability of the amidoxime group to chelate metal ions makes it a highly valuable functional group for the development of advanced materials and catalysts. nih.gov The presence of the trifluoromethyl group in this compound can further enhance the properties of these materials, for instance by improving their chemical stability or modifying their electronic properties.
Future research in this area should focus on:
Advanced Adsorbents: Amidoxime-functionalized polymers have shown exceptional promise for the extraction of uranium from seawater and the removal of other heavy metal ions from wastewater. nih.govresearchgate.netwikipedia.org Future work could involve the incorporation of this compound into novel polymer architectures, such as porous organic polymers or metal-organic frameworks (MOFs), to create next-generation adsorbents with enhanced selectivity, capacity, and stability. researchgate.net The rational design of these materials will be crucial to optimize the arrangement of functional groups for maximum efficiency. researchgate.net
Novel Catalysts: The coordination of metal ions to the amidoxime moiety can result in the formation of catalytically active complexes. nih.gov Research into the catalytic applications of metal complexes of this compound is a largely unexplored area with significant potential. These complexes could find use in a variety of organic transformations. The development of base metal catalysts is a particularly important goal for sustainable chemistry. acs.org
Smart and Functional Polymers: The unique properties of fluorinated polymers, such as their thermal and chemical resistance, can be combined with the functionality of the amidoxime group. mdpi.com This could lead to the development of "smart" materials that respond to external stimuli, with potential applications in sensors, controlled-release systems, and biomedical devices.
The table below summarizes potential applications of materials derived from this compound.
| Material Type | Potential Application | Key Research Goal |
| Functionalized Polymers | Uranium extraction from seawater, heavy metal remediation | Enhancing selectivity and adsorption capacity through rational design. nih.govresearchgate.netwikipedia.org |
| Metal-Organic Frameworks (MOFs) | Gas separation, catalysis | Creating highly porous and stable frameworks with tailored functionality. |
| Metal Complexes | Homogeneous and heterogeneous catalysis | Developing efficient and sustainable catalysts for organic synthesis. nih.gov |
| Smart Polymers | Sensors, biomedical devices | Combining the properties of fluorinated polymers with the reactivity of the amidoxime group. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. dntb.gov.ua For this compound and its derivatives, these computational tools can accelerate discovery and deepen our understanding of their properties and reactivity.
Emerging paradigms include:
Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, such as solubility, toxicity, and reactivity, based on the chemical structure. tsijournals.com For fluorinated compounds like this compound, ML can be particularly useful in predicting complex properties like bond dissociation energies, which is crucial for understanding their stability and reactivity. researchgate.net
De Novo Drug Design: AI algorithms can be used to design novel molecules with desired biological activities. By using this compound as a starting scaffold, AI could generate new derivatives with optimized properties for specific therapeutic targets. This approach has been successfully used in the design of other complex molecules. rsc.org
Reaction Prediction and Optimization: Predicting the outcome of chemical reactions and optimizing reaction conditions are major challenges in synthetic chemistry. ML models are being developed to tackle these challenges, potentially leading to the discovery of novel synthetic routes and more efficient ways to produce this compound and its derivatives. acs.org
Accelerating Materials Discovery: AI can screen vast virtual libraries of potential materials to identify candidates with desired properties for applications such as catalysis or adsorption. This can significantly speed up the development of new amidoxime-based materials.
Expanding the Scope of Analytical Applications in Chemical Research
The current primary analytical application of this compound is as a fluorogenic reagent for the sensitive and selective determination of orotic acid and cytosine. researchgate.net This forms a strong foundation for expanding its use in analytical chemistry.
Future research directions in this area could include:
Development of New Fluorogenic Probes: The underlying reaction mechanism that leads to fluorescence upon reaction with specific analytes could be adapted to develop probes for other biologically important molecules. The trifluoromethyl group can enhance the photophysical properties of the resulting fluorophore, leading to brighter and more stable probes.
Application in Bioimaging: Fluorescent probes based on this compound could potentially be developed for bioimaging applications, allowing for the visualization of specific analytes within cells or tissues.
Sensing and Diagnostics: The selective reactivity of the amidoxime group could be harnessed to create chemical sensors for a variety of analytes. These could be integrated into diagnostic devices for medical or environmental monitoring.
Chromatographic Applications: Derivatives of this compound could be used to create novel stationary phases for high-performance liquid chromatography (HPLC) or other separation techniques, enabling the separation of complex mixtures.
The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound, solidifying its place as a valuable compound in the landscape of modern chemical science.
Q & A
Q. Advanced Research Focus
- NMR : NMR distinguishes trifluoromethyl group environments (δ −60 to −65 ppm). NMR identifies amidoxime NH protons (δ 5.5–6.5 ppm, broad) and aromatic protons (δ 7.8–8.2 ppm).
- IR : Amidoxime N–O stretches (930–960 cm) and C≡N conversion confirm reaction completion.
- MS : High-resolution ESI-MS validates molecular ion peaks ([M+H] at m/z 219.05) and fragmentation patterns (e.g., loss of NHOH). Cross-referencing with computational simulations (DFT) improves accuracy .
What strategies mitigate discrepancies in bioactivity data for this compound across studies?
Advanced Research Focus
Discrepancies often arise from:
- Solubility variability : Use standardized DMSO/water mixtures (<1% DMSO) to avoid aggregation.
- Assay interference : The trifluoromethyl group may quench fluorescence in cell-based assays; validate with orthogonal methods (e.g., SPR or enzymatic assays).
- Metabolic instability : Pre-incubate with liver microsomes to assess metabolic half-life. Normalize data using internal controls (e.g., known CYP450 inhibitors) .
How does this compound interact with biological targets, and what computational tools predict its binding modes?
Advanced Research Focus
The amidoxime group acts as a metal-chelating pharmacophore, enabling interactions with metalloenzymes (e.g., ureases or nitric oxide synthases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like the urea-binding site in Helicobacter pylori urease. Electrostatic potential maps highlight the trifluoromethyl group’s role in enhancing hydrophobic interactions .
What analytical methods quantify trace impurities in this compound batches?
Q. Basic Research Focus
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities (e.g., benzonitrile residue, Rt = 3.2 min).
- GC-MS : Detect volatile byproducts (e.g., trifluoromethylbenzaldehyde) with a DB-5MS column.
- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/F/N ratios .
How can this compound be functionalized for diverse applications, and what are the mechanistic insights?
Q. Advanced Research Focus
- Cyclization : React with carboxylic acids to form 1,2,4-oxadiazoles (80°C, DCC/DMAP).
- Metal Complexation : Coordinate with Cu(II) or Fe(III) for catalytic applications (e.g., oxidation reactions).
- Biotransformation : Enzymatic oxidation (e.g., cytochrome P450) generates nitroso intermediates, monitored via in situ Raman spectroscopy .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.
- Waste Disposal : Neutralize amidoxime residues with 10% HCl before disposal.
- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis .
How do substituent modifications on the benzamidoxime core alter its physicochemical properties?
Q. Advanced Research Focus
- Lipophilicity : Trifluoromethyl increases logP by ~1.5 units (measured via shake-flask method).
- pKa : Amidoxime NH has a pKa of ~6.5, enabling pH-dependent solubility.
- Thermal Stability : TGA shows decomposition >200°C, suitable for high-temperature reactions .
What in vitro models are appropriate for evaluating the compound’s antimicrobial or anticancer potential?
Q. Advanced Research Focus
- Antimicrobial : Use Staphylococcus aureus (MIC assay) and Candida albicans (disk diffusion).
- Anticancer : Test against HeLa or MCF-7 cells (MTT assay) with IC dose-response curves. Include ROS scavengers (e.g., NAC) to probe oxidative stress mechanisms .
How can researchers address batch-to-batch variability in pharmacological studies?
Q. Advanced Research Focus
- QC Metrics : Enforce strict HPLC purity thresholds (>98%) and elemental analysis.
- Stability Studies : Monitor degradation under UV light and humidity (40°C/75% RH for 4 weeks).
- Blinding : Use third-party vendors for independent bioactivity validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
